molecular formula C4HF9O3S B009096 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride CAS No. 104729-49-9

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride

Cat. No.: B009096
CAS No.: 104729-49-9
M. Wt: 300.1 g/mol
InChI Key: XLXYXEHVIIRCGY-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride (TFE-ESF) is a fluorinated organic compound that is used in a variety of scientific applications. It is a colorless, non-flammable liquid with a low vapor pressure and a high boiling point. TFE-ESF has a wide range of applications in the fields of organic synthesis, chemical analysis, and biochemistry. This compound has been used in the synthesis of various organic molecules, as well as in the analysis of biomolecules. Additionally, TFE-ESF has been used in the study of biochemical and physiological processes.

Scientific Research Applications

  • Anionotropic Transformations : It is used for its anionotropic transformations in the field of chemical synthesis (Sokol'skii, Belaventsev, & Knunyants, 1970).

  • Catalyst in Chemical Reactions : This compound serves as a recyclable reaction medium and efficient catalyst for Friedel-Crafts alkylations of indoles (Lin et al., 2009).

  • Preparation of Novel Monomers : A new preparation method using this compound enables the formation of novel intermediate monomers, which are essential in polymer chemistry (Uematsu, Hoshi, & Ikeda, 2006).

  • Conversion of Alcohols to Alkyl Fluorides : It is effective in converting alcohols into alkyl fluorides, a critical process in organic synthesis (Petrov, Swearingen, Hong, & Petersen, 2001).

  • Applications in Lithium Batteries : The compound is used in preparing polyfluoroalkanesulfonyl fluorides, which have potential applications as electrolytes in lithium batteries (Toulgoat, Langlois, Médebielle, & Sanchez, 2007).

  • Drug Design and Functional Materials : Derivatives of this compound are useful in designing drug candidates and synthesizing novel functional materials (Zhang et al., 2014).

  • Construction of Proton-Conducting Membranes : The synthesized polymerizable fluorosurfactant from this compound is used for building stable nanostructured proton-conducting membranes (Wadekar, Jager, Sudhölter, & Picken, 2010).

  • Electrochemical Fluorination : It yields difluoromethanedisulfonyl fluoride in electrochemical fluorination processes (Klink, Wasser, & Liu, 1986).

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results .

Future Directions

The future directions of this compound are not explicitly mentioned in the search results .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXYXEHVIIRCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446988
Record name 4-Difluoromethyl-perfluoro-3-oxabutanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104729-49-9
Record name 4-Difluoromethyl-perfluoro-3-oxabutanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
Reactant of Route 2
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
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1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
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1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
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1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
Reactant of Route 6
1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride

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